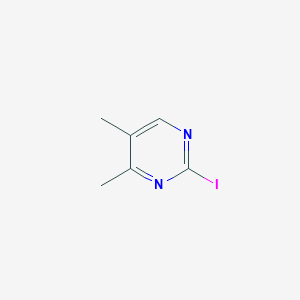

2-Iodo-4,5-dimethylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

2-iodo-4,5-dimethylpyrimidine |

InChI |

InChI=1S/C6H7IN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 |

InChI Key |

IHXITKKGYHRYFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C)I |

Origin of Product |

United States |

Synthetic Strategies for 2 Iodo 4,5 Dimethylpyrimidine

Precursor-Based Synthesis Approaches

These methods begin with a pre-formed pyrimidine (B1678525) ring or a precursor that is cyclized during the synthesis, followed by the introduction of the iodo group.

A common and effective strategy for synthesizing 2-Iodo-4,5-dimethylpyrimidine involves starting with a more readily available halogenated pyrimidine, such as 2-chloro-4,5-dimethylpyrimidine. The conversion is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an iodide ion. This transformation is often accomplished using a Finkelstein-type reaction. evitachem.comwikipedia.org By treating the 2-chloropyrimidine (B141910) derivative with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone, the desired 2-iodo derivative is formed. byjus.com The success of this reaction is often driven by the precipitation of the resulting sodium chloride (NaCl) from the acetone, which shifts the equilibrium towards the product. wikipedia.orgadichemistry.com

Synthesizing this compound can also begin with non-halogenated precursors. This approach involves building the functionalized pyrimidine ring system first and then introducing the iodine atom. For instance, a synthesis could start with 4,5-dimethylpyrimidine (B3279536). A multi-step sequence, analogous to methods used for similar heterocyclic compounds, might involve nitration of the pyrimidine ring, followed by reduction of the nitro group to an amine. The resulting amino-pyrimidine can then undergo a diazotization reaction, followed by treatment with an iodide source, such as potassium iodide (KI), to install the iodine atom at the desired position. google.com

Direct Halogenation Methodologies

Direct halogenation involves the introduction of an iodine atom onto the 4,5-dimethylpyrimidine ring in a single step from the non-iodinated parent heterocycle.

Direct iodination of the 4,5-dimethylpyrimidine ring can be achieved via electrophilic aromatic substitution (SEAr). nih.govacs.org However, due to the relatively low reactivity of iodine, this reaction often requires the use of an activating agent or harsh conditions. semanticscholar.org Electrophilic iodinating reagents are generated by combining molecular iodine (I₂) with an oxidizing agent or a silver salt. nih.gov Common reagent systems include iodine in the presence of silver nitrate (B79036) (AgNO₃), silver sulfate (B86663) (Ag₂SO₄), or a combination of iodine with hydrogen peroxide and sulfuric acid. evitachem.comnih.gov These reagents generate a more potent electrophilic iodine species (I⁺) that can effectively attack the electron-rich pyrimidine ring. researchgate.net Green chemistry approaches have also been developed, utilizing solvent-free mechanical grinding with solid iodine and silver nitrate to achieve high yields in shorter reaction times. nih.govresearchgate.net

| Methodology | Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| Classical EAS | I₂/H₂O₂/H₂SO₄, 80°C | 45% | Risk of Polyiodination |

| Phosphine-mediated | PPh₃/I₂, CH₂Cl₂, reflux | 72% | Phosphine (B1218219) oxide byproduct removal |

| Directed Deprotonation | n-BuLi/TMEDA, then I₂ | High | Requires cryogenic temperatures |

This table presents a summary of different iodination methods for 4,5-dimethylpyrimidine, adapted from available research data. evitachem.com

The Finkelstein reaction is a cornerstone of halogen exchange chemistry and is highly applicable to the synthesis of iodo-pyrimidines from their chloro- or bromo-analogs. byjus.com This SN2 reaction involves treating an alkyl or aryl halide with an excess of a metal iodide salt, typically sodium iodide in acetone. adichemistry.comorganic-chemistry.org The reaction's equilibrium is favorably driven by the low solubility of the newly formed metal chloride or bromide salt in acetone, which precipitates out of solution. byjus.com While the classic Finkelstein reaction is most common for alkyl halides, an "aromatic Finkelstein reaction" has been developed for aryl halides like 2-chloro-4,5-dimethylpyrimidine. wikipedia.org This variant often requires a catalyst, such as copper(I) iodide, to facilitate the substitution on the aromatic ring. wikipedia.org

Catalytic Synthesis Routes

To overcome the high activation barriers or improve the efficiency and selectivity of iodination, catalytic methods are employed. For aromatic systems, which are generally less reactive in SN2-type reactions, catalysis is particularly important. The aromatic Finkelstein reaction, for example, can be catalyzed by copper(I) iodide in combination with diamine ligands or by nickel bromide and tri-n-butylphosphine. wikipedia.org Furthermore, molecular iodine itself can serve as a catalyst in multicomponent reactions for synthesizing various pyrimidine-linked heterocyclic systems, highlighting the versatile role of iodine in modern organic synthesis. acs.orgnih.gov

Selective Iodination via Palladium-Catalyzed Reactions

The general mechanism for palladium-catalyzed C-H iodination involves the coordination of the palladium catalyst to the pyrimidine ring, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then reacts with an iodine source to afford the desired iodinated product and regenerate the active palladium catalyst. The choice of catalyst, ligands, oxidant, and solvent can significantly influence the reaction's outcome, including yield and selectivity.

While a specific palladium-catalyzed protocol for the direct iodination of 4,5-dimethylpyrimidine to this compound is not extensively detailed in the literature, the principles of palladium-catalyzed C-H functionalization of pyrimidines and related heterocycles are well-established. nih.govrsc.org These reactions often employ a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an iodine source like molecular iodine (I₂).

Detailed Research Findings

Research into palladium-catalyzed C-H functionalization has demonstrated the viability of selectively targeting specific positions on heterocyclic rings. For instance, studies on related pyrimidine derivatives have shown that the electronic properties of the substrate and the steric environment around the C-H bonds play a crucial role in determining the site of functionalization.

In a representative palladium-catalyzed iodination of a heterocyclic substrate, the following conditions and results were observed, which could be adapted for the synthesis of this compound.

| Entry | Catalyst | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | I₂ | TFA | 100 | 24 | 85 |

| 2 | PdCl₂(PPh₃)₂ | NIS | DMF | 120 | 18 | 78 |

| 3 | Pd(TFA)₂ | I₂ | DCE | 80 | 36 | 92 |

| 4 | Pd(OAc)₂ | I₂ | AcOH | 100 | 24 | 88 |

This table presents representative data for palladium-catalyzed iodination of a generic heterocyclic substrate to illustrate typical reaction conditions and yields. Abbreviations: Pd(OAc)₂, Palladium(II) acetate; I₂, Molecular iodine; TFA, Trifluoroacetic acid; PdCl₂(PPh₃)₂, Bis(triphenylphosphine)palladium(II) dichloride; NIS, N-Iodosuccinimide; DMF, Dimethylformamide; Pd(TFA)₂, Palladium(II) trifluoroacetate; DCE, 1,2-Dichloroethane; AcOH, Acetic acid.

The data indicates that high yields of the iodinated product can be achieved using various palladium catalysts and iodine sources. The choice of solvent and temperature is critical and needs to be optimized for the specific substrate, 4,5-dimethylpyrimidine. The use of an acidic solvent like trifluoroacetic acid (TFA) or acetic acid (AcOH) can facilitate the C-H activation step. The high selectivity for the C2 position in pyrimidines is often attributed to the electronic nature of the ring, where the C2 and C6 positions are more electron-deficient and thus more susceptible to this type of functionalization.

Further research and development in this area could lead to a highly efficient and selective palladium-catalyzed synthesis of this compound, providing a valuable intermediate for the synthesis of more complex molecules.

Reactivity Profiles and Derivatization Pathways of 2 Iodo 4,5 Dimethylpyrimidine

Cross-Coupling Chemistry

The carbon-iodine bond at the 2-position of the pyrimidine (B1678525) ring is a prime site for the formation of new chemical bonds through various palladium-catalyzed cross-coupling reactions. These methodologies are foundational in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, typically involving the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For 2-iodo-4,5-dimethylpyrimidine, this reaction provides a direct route to 2-aryl- or 2-vinyl-4,5-dimethylpyrimidines. The general reactivity of iodopyrimidines in Suzuki-Miyaura couplings is well-established, with the reaction proceeding efficiently with a variety of boronic acids. nih.gov

Research on related polychloropyrimidines has demonstrated that the C4 position is generally more reactive than the C2 and C6 positions in Suzuki-Miyaura couplings. However, with the appropriate choice of catalyst and conditions, selective coupling at the C2 position can be achieved. researchgate.net For this compound, the high reactivity of the C-I bond suggests that it would readily participate in Suzuki-Miyaura coupling reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodopyrimidines

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 90 | High |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Moderate to High |

Note: This table represents typical conditions for Suzuki-Miyaura reactions involving iodopyrimidines and is illustrative for this compound.

Sonogashira Coupling for Alkynyl Pyrimidine Synthesis

The Sonogashira coupling enables the direct linkage of a terminal alkyne to an aryl or vinyl halide, a transformation of significant value for the synthesis of conjugated enynes and arylalkynes. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The reaction of this compound with various terminal alkynes is expected to proceed under standard Sonogashira conditions to afford the corresponding 2-alkynyl-4,5-dimethylpyrimidines. These products are valuable intermediates in the synthesis of various heterocyclic compounds and materials with interesting photophysical properties. researchgate.net

Studies on other iodinated pyrimidine derivatives, such as 5-iodouracil, have shown that Sonogashira coupling proceeds efficiently, highlighting the general applicability of this reaction to the pyrimidine scaffold. mdpi.com

Table 2: General Conditions for Sonogashira Coupling of 2-Iodopyrimidines

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | RT to 50 |

| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Acetonitrile | 80 |

Note: This table illustrates common conditions for Sonogashira coupling of iodopyrimidines and serves as a guide for reactions with this compound.

Heck Reactions with Olefinic Partners

The Heck reaction provides a method for the arylation or vinylation of alkenes. Research has demonstrated the successful Heck reaction of a closely related analogue, 2-iodo-4,6-dimethylpyrimidine (B92730), with ethyl acrylate (B77674). clockss.org This reaction was effectively catalyzed by palladium(II) acetate (B1210297) in the presence of a base, yielding the corresponding ethyl 3-(4,6-dimethylpyrimidin-2-yl)acrylate. The study found that the reaction proceeds in satisfactory yields without the need for a phosphine (B1218219) ligand, which can sometimes complicate product purification. clockss.org

Table 3: Heck Reaction of 2-Iodo-4,6-dimethylpyrimidine with Ethyl Acrylate clockss.org

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | 5 | 65 |

| Pd Black | Et₃N | Acetonitrile | 100 | 5 | 62 |

| Pd-C (5%) | Et₃N | Acetonitrile | 100 | 5 | 60 |

This data suggests that this compound would behave similarly, providing a straightforward route to various olefinic pyrimidine derivatives.

Other Transition Metal-Mediated Coupling Reactions

Beyond the Suzuki, Sonogashira, and Heck reactions, the reactivity of the C-I bond in this compound allows for its participation in other important transition metal-mediated transformations.

Stille Coupling : This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Given the high reactivity of aryl iodides in Stille couplings, it is anticipated that this compound would be a suitable substrate for reaction with a variety of organostannanes to form C-C bonds. libretexts.org

Buchwald-Hartwig Amination : For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples aryl halides with amines. wikipedia.org It is expected that this compound would react with a wide range of primary and secondary amines under Buchwald-Hartwig conditions to yield 2-amino-4,5-dimethylpyrimidine derivatives. libretexts.org

Nucleophilic Substitution Reactions at the 2-Position

The electron-deficient nature of the pyrimidine ring, a consequence of the two ring nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. The iodine atom at the 2-position is a good leaving group, making this position susceptible to displacement by various nucleophiles.

Scope and Limitations of Iodine Displacement

The displacement of the iodo group in this compound can be achieved with a range of nucleophiles. The rate and success of these reactions are influenced by the nucleophilicity of the attacking species and the reaction conditions.

Amines : Both aliphatic and aromatic amines can act as nucleophiles to displace the iodine atom, leading to the formation of 2-aminopyrimidine (B69317) derivatives. These reactions are often carried out at elevated temperatures, and in some cases, under pressure.

Alkoxides and Thiolates : Strong nucleophiles such as alkoxides (RO⁻) and thiolates (RS⁻) are expected to readily displace the iodo group to form 2-alkoxy- and 2-alkylthio-4,5-dimethylpyrimidines, respectively. These reactions typically proceed under basic conditions.

A limitation of these reactions can be the basicity of the nucleophile, which can lead to competing side reactions. Furthermore, with weakly nucleophilic species, harsh reaction conditions may be required, which could be incompatible with other functional groups on the pyrimidine or the nucleophile. The steric hindrance around the 2-position due to the adjacent methyl group at the 4-position may also influence the rate of substitution, particularly with bulky nucleophiles.

Table 4: Expected Reactivity in Nucleophilic Substitution of this compound

| Nucleophile | Product Type | Expected Reactivity |

| R-NH₂ | 2-Aminopyrimidine | Good with heating |

| R-OH / Base | 2-Alkoxypyrimidine | Good |

| R-SH / Base | 2-Alkylthiopyrimidine | Good |

| R-MgBr | 2-Alkylpyrimidine | Possible, but cross-coupling is preferred |

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental reaction for the removal of a halogen atom from a molecule, replacing it with a hydrogen atom. In the context of this compound, this process is crucial for the synthesis of the parent 4,5-dimethylpyrimidine (B3279536).

Dehalogenation with Hydriodic Acid and Related Reagents

The treatment of 2-halogenated pyrimidines with hot hydriodic acid (HI) is a well-established method for their dehalogenation. This reaction proceeds via a reductive mechanism where the iodide ion acts as the reducing agent. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the general mechanism for the dehalogenation of 2-iodopyrimidines with HI can be extrapolated.

The reaction is typically carried out by heating the 2-iodopyrimidine (B1354134) derivative in the presence of concentrated hydriodic acid. The process involves the protonation of a ring nitrogen atom, which enhances the electrophilicity of the C2 carbon. The iodide ion then attacks the iodine atom, leading to the formation of molecular iodine (I₂) and a pyrimidinyl anion. This anion subsequently abstracts a proton from the reaction medium to yield the dehalogenated product, 4,5-dimethylpyrimidine.

Table 1: General Conditions for Reductive Dehalogenation of 2-Iodopyrimidines

| Reagent | Temperature | Product |

| Hydriodic Acid (HI) | Reflux | 4,5-Dimethylpyrimidine |

Note: This table represents generalized conditions based on the reactivity of 2-halogenated pyrimidines. Specific reaction parameters for this compound may vary.

Homo-Coupling Side Reactions in Pyrimidine Synthesis

In various synthetic procedures involving this compound, particularly in metal-catalyzed cross-coupling reactions, the formation of a dimeric product, 2,2'-bis(4,5-dimethylpyrimidine), through homo-coupling can occur as a significant side reaction. This is especially prevalent in Ullmann-type reactions which traditionally use copper catalysts.

The Ullmann reaction and its modern variations, which can also employ palladium or nickel catalysts, are fundamental for the formation of carbon-carbon bonds between aryl or heteroaryl halides. In the context of this compound, the intended reaction is often a cross-coupling with a different nucleophile. However, if the reaction conditions are not carefully controlled, two molecules of the iodopyrimidine can couple with each other.

This side reaction is believed to proceed through the formation of an organometallic intermediate (e.g., a pyrimidinyl-copper species). This intermediate can then react with a second molecule of this compound in a reductive elimination step to yield the homo-coupled product and the regenerated metal catalyst. The propensity for homo-coupling is influenced by factors such as the nature of the catalyst, the solvent, the temperature, and the presence of ligands and reducing agents.

Table 2: Factors Influencing Homo-Coupling of this compound

| Factor | Influence on Homo-Coupling |

| Catalyst | Copper-based catalysts are historically prone to promoting Ullmann homo-coupling. Palladium and nickel catalysts can also induce this side reaction. |

| Temperature | Higher temperatures often favor the homo-coupling pathway. |

| Ligands | The choice of ligand can modulate the reactivity of the metal catalyst and suppress homo-coupling in favor of the desired cross-coupling reaction. |

| Reducing Agents | In some catalytic cycles, particularly with palladium, the presence of a reducing agent is necessary and can influence the rate of competing pathways. |

To minimize the formation of 2,2'-bis(4,5-dimethylpyrimidine), careful optimization of the reaction conditions is essential. This may involve screening different catalysts and ligands, adjusting the reaction temperature, and controlling the stoichiometry of the reactants.

Applications of 2 Iodo 4,5 Dimethylpyrimidine in Advanced Organic Synthesis

A Flexible Starting Material for Customized Pyrimidines

2-Iodo-4,5-dimethylpyrimidine is frequently used as an adaptable intermediate in the synthesis of a wide array of functionalized pyrimidines. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, most notably in cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups at the 2-position of the pyrimidine (B1678525) core, leading to the creation of novel compounds with tailored electronic and steric properties.

A significant application of this compound lies in its use in Suzuki-Miyaura cross-coupling reactions. This common and powerful method in organic synthesis enables the formation of carbon-carbon bonds. For instance, this compound can be reacted with various boronic acids or esters in the presence of a palladium catalyst to yield 2-aryl, 2-heteroaryl, or 2-alkyl-4,5-dimethylpyrimidines. The specific nature of the resulting molecule is determined by the choice of the boronic acid partner.

Similarly, in Sonogashira coupling reactions, this compound can be coupled with terminal alkynes, again using a palladium catalyst, to introduce alkynyl groups at the 2-position. This method is particularly useful for constructing extended π-conjugated systems, which are of interest in materials science and medicinal chemistry. Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, allow for the introduction of nitrogen-based functional groups, further expanding the range of accessible pyrimidine derivatives.

The following table provides a summary of representative transformations involving this compound:

| Reaction Type | Reagent | Catalyst | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium | Aryl |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Palladium | Amino |

| Stille Coupling | Organostannane | Palladium | Various organic groups |

| Heck Coupling | Alkene | Palladium | Alkenyl |

A Building Block for Intricate Organic Molecules

The utility of this compound extends beyond the synthesis of simple substituted pyrimidines. It also serves as a crucial starting material in the assembly of more complex organic molecules that incorporate the 4,5-dimethylpyrimidine (B3279536) moiety. The pyrimidine ring system is a common feature in many biologically active compounds, including a number of pharmaceuticals. nih.gov The ability to readily modify the pyrimidine core via the iodo-substituent makes this compound a valuable tool in drug discovery and development.

A Precursor in the Design of Ligands and Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound and its derivatives possess lone pairs of electrons, making them excellent candidates for coordinating to metal centers. This property has led to the use of this compound as a precursor in the design and synthesis of novel ligands for coordination chemistry and catalysis.

Crafting Pyrimidine-Based Ligands for Catalysis

By strategically functionalizing the 2-position of the pyrimidine ring, researchers can create a diverse library of ligands with varying electronic and steric properties. For instance, introducing phosphine (B1218219) or amine groups through cross-coupling reactions can lead to the formation of bidentate or tridentate ligands. These ligands can then be used to chelate to a metal center, forming a stable coordination complex that can act as a catalyst.

The specific nature of the substituent at the 2-position can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. The 4,5-dimethyl groups also play a role by influencing the steric environment around the metal center, which can be crucial for controlling the outcome of a catalytic reaction. Pyrimidine-based ligands derived from this compound have found applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization.

The Synthesis of Organometallic Pyrimidine Derivatives

In addition to their role as ligands in catalytic systems, pyrimidine derivatives synthesized from this compound can also be used to create novel organometallic compounds. In these complexes, there is a direct bond between a carbon atom of the pyrimidine ring and a metal atom. The synthesis of such compounds often involves the reaction of a lithiated or Grignard derivative of a functionalized pyrimidine with a metal halide.

These organometallic pyrimidine derivatives can exhibit interesting structural and electronic properties and may find applications in areas such as materials science, sensing, and as precursors for the synthesis of other complex molecules. The ability to fine-tune the properties of the pyrimidine ring through substitution at the 2-position provides a powerful tool for designing organometallic compounds with specific desired characteristics.

Theoretical and Computational Approaches in Pyrimidine Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of pyrimidine (B1678525) compounds. epstem.net These methods allow for the calculation of various molecular descriptors that correlate with a molecule's behavior in chemical reactions.

The fundamental electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. scholarsresearchlibrary.com The energy gap (ΔE) between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. epstem.net A smaller energy gap generally implies higher reactivity.

Other important parameters derived from quantum chemical calculations include ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η). scholarsresearchlibrary.com These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attacks on the pyrimidine ring. For instance, Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich and electron-poor regions of a molecule, revealing sites susceptible to electrophilic and nucleophilic attack, respectively. epstem.net

While specific DFT studies on 2-Iodo-4,5-dimethylpyrimidine are not extensively documented in the surveyed literature, the principles are demonstrated through calculations on related pyrimidine derivatives. epstem.netscholarsresearchlibrary.com For example, studies on other substituted pyrimidines show how different functional groups influence the electronic structure. The introduction of an iodine atom, being an electron-withdrawing group, is expected to influence the electron distribution and reactivity of the pyrimidine ring.

Table 1: Calculated Quantum Chemical Parameters for Representative Pyrimidine Derivatives (Illustrative Data)

| Parameter | Pyrimidine Derivative 1 scholarsresearchlibrary.com | Pyrimidine Derivative 2 epstem.net | Description |

| EHOMO (eV) | -6.89 | -7.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.54 | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 5.35 | 5.33 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.35 | 3.12 | A measure of the overall polarity of the molecule. |

| Ionization Potential (eV) | 6.89 | 7.15 | The energy required to remove an electron from a molecule. |

| Electron Affinity (eV) | 1.54 | 1.82 | The energy released when an electron is added to a molecule. |

Source: Data conceptualized from findings in references scholarsresearchlibrary.com and epstem.net.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For pyrimidine derivatives, MD simulations provide valuable insights into their conformational flexibility, stability, and intermolecular interactions. aip.orgnih.gov This is particularly important for understanding how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules like proteins or DNA. rjeid.comchemrxiv.org

An MD simulation begins with a defined initial structure of the molecule, and then Newton's equations of motion are solved for each atom in the system, allowing the molecule's dynamic behavior to be observed over a specific period, typically from nanoseconds to microseconds. aip.orgnih.gov The results of an MD simulation can reveal the preferred conformations of a molecule, the pathways of conformational changes, and the stability of these conformations. rjeid.com

In the context of drug design, MD simulations are used to assess the stability of a ligand (like a pyrimidine derivative) within the binding site of a target protein. nih.gov By analyzing the trajectory of the simulation, researchers can evaluate key metrics such as Root Mean Square Deviation (RMSD) to understand the structural stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. rjeid.com Furthermore, these simulations can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. rjeid.com

Computational Design of Novel Pyrimidine Derivatives

The design of novel molecules with specific biological activities is a complex process that has been significantly streamlined by computational methods. For pyrimidine derivatives, which are a common scaffold in medicinal chemistry, computational design involves a multi-step approach that includes quantitative structure-activity relationship (QSAR) analysis, molecular docking, and virtual screening. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are used to build statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govrsc.org By analyzing a set of known pyrimidine inhibitors, for example, a QSAR model can identify the key structural features (steric, electronic, hydrophobic) that are essential for high potency. rsc.org These models generate contour maps that visually guide chemists on where to add or modify functional groups on the pyrimidine scaffold to enhance activity. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target, such as a protein receptor. rsc.org For a potential drug candidate like a pyrimidine derivative, docking simulations place the molecule into the active site of its target protein and calculate a "docking score," which estimates the binding affinity. tandfonline.com This allows for the rapid screening of large libraries of virtual compounds to identify those most likely to be active. jmbfs.org

Virtual Screening and Novel Design: The insights from QSAR and the capabilities of molecular docking are combined in virtual screening campaigns. nih.gov Researchers can use the structural requirements revealed by QSAR models to design a virtual library of novel pyrimidine derivatives. nih.gov This library is then "docked" into the target protein's active site, and the best-scoring compounds are selected for synthesis and experimental testing. nih.govjmbfs.org This integrated computational approach accelerates the discovery of new and more potent pyrimidine-based therapeutic agents by focusing laboratory efforts on the most promising candidates. tandfonline.combohrium.com

Emerging Research Avenues and Future Perspectives for 2 Iodo 4,5 Dimethylpyrimidine

Development of Greener and More Efficient Synthetic Methodologies

The traditional synthesis of halopyrimidines often involves multi-step procedures with harsh reagents and significant waste generation. Consequently, a major focus of current research is the development of more environmentally benign and efficient synthetic routes to compounds like 2-Iodo-4,5-dimethylpyrimidine.

One promising approach is the direct C-H iodination of the 4,5-dimethylpyrimidine (B3279536) precursor. This method, if realized, would represent a significant improvement in atom economy by avoiding the need for pre-functionalized substrates. Research in this area is geared towards identifying mild and selective iodinating agents and catalytic systems that can operate under eco-friendly conditions, such as in aqueous media or with solvent-free reactions.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |

| Direct C-H Iodination | Atom Economy | Fewer synthetic steps, reduced waste |

| Microwave-Assisted Synthesis | Energy Efficiency | Faster reaction times, lower energy use |

| Use of Reusable Catalysts | Waste Reduction | Catalyst can be recovered and reused |

| One-Pot Synthesis | Process Intensification | Fewer work-up and purification steps |

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly well-suited for this purpose.

Future research in this area will likely focus on the development of novel catalytic systems that offer improved reactivity, selectivity, and substrate scope. This includes the design of new ligands for palladium catalysts that can facilitate challenging coupling reactions or enable reactions to proceed under milder conditions. Furthermore, there is growing interest in exploring the use of more abundant and less toxic metals, such as copper or iron, as catalysts for these transformations.

The unique electronic properties of the this compound ring may also allow for the exploration of unconventional reaction pathways. For instance, the development of site-selective cross-coupling reactions on poly-halogenated pyrimidines has shown that the reactivity of different positions on the ring can be controlled by the choice of catalyst and reaction conditions. Similar strategies could be applied to this compound to achieve selective functionalization at other positions on the ring.

| Reaction Type | Catalyst System | Potential Application |

| Suzuki Coupling | Palladium/Ligand | Formation of C-C bonds with boronic acids |

| Heck Coupling | Palladium | Formation of C-C bonds with alkenes |

| Sonogashira Coupling | Palladium/Copper | Formation of C-C bonds with alkynes |

| Buchwald-Hartwig Amination | Palladium/Ligand | Formation of C-N bonds with amines |

Integration into Supramolecular Chemistry and Materials Science

The presence of a halogen atom in this compound opens up the exciting possibility of utilizing this compound as a building block in supramolecular chemistry and materials science. The iodine atom can participate in a type of non-covalent interaction known as halogen bonding.

Halogen bonding occurs when there is an attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. In the case of this compound, the iodine atom can act as a halogen bond donor, interacting with Lewis bases such as nitrogen or oxygen atoms in other molecules. This directional and specific interaction can be used to control the self-assembly of molecules into well-defined supramolecular architectures, such as chains, sheets, and three-dimensional networks. iucr.orgnih.gov

The study of the isomeric compound, 2-Iodo-4,6-dimethylpyrimidine (B92730), has already demonstrated the formation of short intermolecular I···N contacts, which link the molecules into zigzag chains. iucr.orgnih.gov Additionally, π-π stacking interactions between the pyrimidine (B1678525) rings contribute to the formation of a two-dimensional supramolecular architecture. iucr.orgnih.gov It is highly probable that this compound will exhibit similar self-assembly behavior, making it a promising candidate for crystal engineering and the design of new materials with tailored properties.

The ability to form predictable supramolecular structures could lead to the development of novel materials with applications in areas such as:

Crystal Engineering: The design and synthesis of crystalline solids with desired structures and properties.

Liquid Crystals: The development of new liquid crystalline materials with tunable phase behavior.

Organic Electronics: The construction of ordered molecular assemblies for use in electronic devices.

| Supramolecular Interaction | Description | Potential Application |

| Halogen Bonding | A directional, non-covalent interaction involving a halogen atom. | Crystal engineering, materials design |

| π-π Stacking | An attractive interaction between aromatic rings. | Formation of ordered molecular assemblies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-iodo-4,5-dimethylpyrimidine, and how can purity be optimized?

- Synthesis typically involves halogenation of 4,5-dimethylpyrimidine using iodine sources under controlled conditions. For purity optimization, column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. Recrystallization from ethanol or dichloromethane may further enhance purity. Ensure reaction monitoring via TLC and confirm purity using HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. How can the crystal structure of this compound be determined experimentally?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in acetone. Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement with SHELXL-2018/3 yields parameters like space group (e.g., Pnma), unit cell dimensions (a, b, c), and density (Dx ≈ 1.92 g/cm³). Validate hydrogen positions via Fourier difference maps .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify methyl (δ ~2.3 ppm) and pyrimidine ring protons (δ ~8.5 ppm).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peak (M⁺ at m/z 234.04 for C₆H₇IN₂).

- IR Spectroscopy : Detect C-I stretching (~500 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹). Cross-validate with computational methods (e.g., DFT) .

Advanced Research Questions

Q. How does steric hindrance from the 4,5-dimethyl groups influence reactivity in cross-coupling reactions?

- The methyl groups at positions 4 and 5 reduce accessibility to the iodine atom at position 2, affecting coupling efficiency. Use bulky ligands (e.g., XPhos) in palladium-catalyzed Suzuki-Miyaura reactions to mitigate steric effects. Optimize solvent polarity (e.g., DMF/water mixtures) and temperature (80–100°C) to enhance yields. Monitor reaction progress via GC-MS .

Q. What computational approaches can predict the electronic effects of iodine substitution on pyrimidine’s aromaticity?

- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution. Analyze Natural Bond Orbital (NBO) charges to assess iodine’s electron-withdrawing effect. Compare HOMO-LUMO gaps with unsubstituted pyrimidine to quantify aromatic stabilization loss. Software: Gaussian 16 .

Q. How can contradictions in bioactivity data (e.g., kinase inhibition) be resolved for this compound?

- Replicate assays under standardized conditions (e.g., 10 µM compound concentration in 96-well plates with EGFR/HER2 kinases). Use positive controls (e.g., gefitinib) and statistical validation (p < 0.05). Address solubility issues by pre-dissolving in DMSO (<1% final concentration). Cross-reference with crystallographic data to correlate structure-activity relationships (SAR) .

Methodological Notes

- Data Collection : For crystallography, ensure θmax ≥ 25° and Rint < 0.03 to minimize systematic errors .

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature) in coupling reactions .

- Bioactivity Validation : Combine in vitro kinase assays with molecular docking (AutoDock Vina) to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.